A Technical Guide to 1-(3-aminopyrrolidin-1-yl)propan-1-one: Properties, Characterization, and Synthetic Utility
A Technical Guide to 1-(3-aminopyrrolidin-1-yl)propan-1-one: Properties, Characterization, and Synthetic Utility
Abstract: This technical guide provides an in-depth analysis of 1-(3-aminopyrrolidin-1-yl)propan-1-one, a heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries. As a derivative of the versatile 3-aminopyrrolidine scaffold, this molecule serves as a valuable building block in the synthesis of complex chemical entities. This document details its chemical and physical properties, outlines robust analytical methodologies for its characterization, explores its chemical reactivity, and discusses its relevance in modern drug discovery. The protocols and insights provided are intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Chemical Identity and Physicochemical Properties
1-(3-aminopyrrolidin-1-yl)propan-1-one is a bifunctional organic molecule. Its structure consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a primary amine. The pyrrolidine nitrogen is acylated with a propanoyl group, forming a tertiary amide. This unique arrangement of functional groups—a reactive primary amine and a stable tertiary amide—dictates its chemical behavior and utility.
The presence of polar amine and amide groups, combined with a compact aliphatic frame, suggests the compound is predominantly hydrophilic. This is supported by a predicted partition coefficient (XlogP) of -0.5, indicating a preference for aqueous over lipid environments.[1] Key identifying and computed physicochemical properties are summarized in Table 1.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(3-aminopyrrolidin-1-yl)propan-1-one | - |
| CAS Number | 833483-46-8 | [2][3][4] |
| Molecular Formula | C₇H₁₄N₂O | [1][3][4] |
| Molecular Weight | 142.20 g/mol | [3][4] |
| Monoisotopic Mass | 142.11061 Da | [1] |
| SMILES | CCC(=O)N1CCC(C1)N | [1] |
| Predicted XlogP | -0.5 | [1] |
| Predicted CCS ([M+H]⁺) | 132.1 Ų | [1] |
Analytical Characterization Workflow
Confirming the identity, purity, and structure of 1-(3-aminopyrrolidin-1-yl)propan-1-one is critical before its use in any synthetic application. A multi-technique approach is necessary for unambiguous characterization. The causality behind the choice of techniques is as follows: mass spectrometry provides the molecular weight, chromatography assesses purity, and NMR spectroscopy elucidates the precise atomic connectivity, providing definitive structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the presence and connectivity of proton-bearing groups, while ¹³C NMR verifies the carbon skeleton. For a molecule like this, 2D NMR experiments (e.g., COSY, HSQC) are invaluable for definitively assigning signals, especially for the diastereotopic protons on the pyrrolidine ring.
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Methodology (¹H & ¹³C NMR):
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, D₂O).
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Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.
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Expected ¹H Signals:
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A triplet (~1.1 ppm) and a quartet (~2.4 ppm) corresponding to the ethyl group of the propanoyl moiety.
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A complex series of multiplets in the aliphatic region (~1.8-3.8 ppm) for the five protons of the pyrrolidine ring.
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The amine (-NH₂) protons may appear as a broad singlet or may exchange with the solvent.
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Expected ¹³C Signals:
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A downfield signal for the amide carbonyl carbon (~170-175 ppm).
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Signals for the seven distinct aliphatic carbons of the ethyl and pyrrolidine groups.
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Mass Spectrometry (MS)
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Rationale: Mass spectrometry confirms the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred method due to the compound's polarity and the presence of a basic nitrogen, which readily accepts a proton for analysis in positive ion mode.
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Methodology (LC-MS):
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Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) in a mobile phase-compatible solvent like methanol or acetonitrile/water.
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Chromatography: Inject onto a C18 reverse-phase column. Use a mobile phase of acetonitrile and water with an acidic modifier (0.1% formic acid) to ensure sharp peak shape and efficient ionization.
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Detection (ESI+): The expected primary ion is the protonated molecule [M+H]⁺.
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Calculated m/z for [C₇H₁₅N₂O]⁺: 143.1179
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This high-resolution mass provides strong evidence for the elemental composition.
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High-Performance Liquid Chromatography (HPLC)
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Rationale: HPLC is the standard for assessing the purity of non-volatile organic compounds. A UV detector is suitable as the amide chromophore will absorb at low wavelengths (~200-220 nm).
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Methodology (Purity Analysis):
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System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).
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Detection: UV detection at 210 nm.
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Analysis: The purity is determined by the area percentage of the main product peak relative to all other peaks in the chromatogram.
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Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-(3-aminopyrrolidin-1-yl)propan-1-one stems from the differential reactivity of its two nitrogen atoms. The exocyclic primary amine is a potent nucleophile and a base, making it the primary site for chemical modification. In contrast, the endocyclic nitrogen is part of a tertiary amide; its lone pair is delocalized into the carbonyl, rendering it essentially non-nucleophilic and non-basic. This allows for selective chemistry on the -NH₂ group.
The 3-aminopyrrolidine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous drug candidates.[5][6][7] Its incorporation often imparts favorable properties such as improved aqueous solubility, a three-dimensional exit vector for further substitution, and the ability to form key hydrogen bond interactions with biological targets.[8]
Sources
- 1. PubChemLite - 1-(3-aminopyrrolidin-1-yl)propan-1-one (C7H14N2O) [pubchemlite.lcsb.uni.lu]
- 2. nextsds.com [nextsds.com]
- 3. 833483-46-8|1-(3-Aminopyrrolidin-1-yl)propan-1-one|BLD Pharm [bldpharm.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Page loading... [guidechem.com]
- 6. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]

